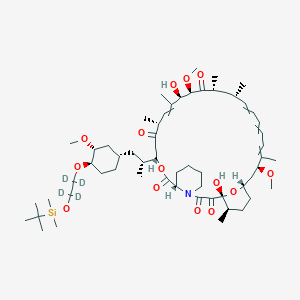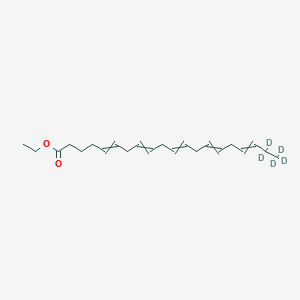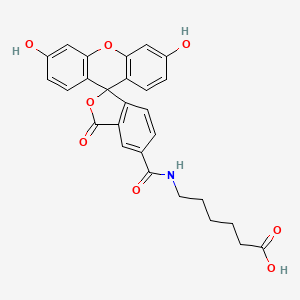
6-(Fluorescein-5-carboxamido)hexanoic acid
Vue d'ensemble
Description
6-(Fluorescein-5-carboxamido)hexanoic acid, also known as Fluorescein Carboxylic Acid (FCA), is a fluorescent molecule that has been widely used in a variety of scientific applications due to its unique properties. FCA is a fluorescent compound that absorbs light in the visible spectrum and emits light in the near-infrared region. It is a water-soluble compound that is stable in a wide pH range, making it an ideal molecule for use in a variety of scientific experiments. FCA has been used in a variety of applications, including biomedical imaging, fluorescence-activated cell sorting (FACS), and drug delivery.
Applications De Recherche Scientifique
Fluorescent Label for Proteins
6-(Fluorescein-5-carboxamido)hexanoic acid is used as a fluorescein-based fluorescent label for proteins . This compound can be conjugated to proteins, allowing them to be visualized and analyzed in various applications, such as quenching experiments .
Quenching Experiments
In quenching experiments, the fluorescence of a molecule (in this case, a protein labeled with 6-(Fluorescein-5-carboxamido)hexanoic acid) is reduced by another molecule. This technique is often used to study protein structure and conformation, protein-protein interactions, and dynamic processes such as folding and unfolding .
Protein Analysis
This compound is used in protein analysis reagents for crosslinking, labeling, and protein modification . It allows for the study of protein structure, function, and interactions, providing valuable information for various fields of research, including biochemistry, molecular biology, and pharmacology .
Fluorescence Spectroscopy
6-(Fluorescein-5-carboxamido)hexanoic acid can be used in fluorescence spectroscopy, a technique that uses the interaction of light with matter to study the properties of organic and inorganic substances . The compound’s fluorescence properties (λex 491 nm; λem 515 nm in 0.1 M Tris pH 9.0 ) make it suitable for this application .
Bioconjugation
The compound can be used for bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule . The succinimidyl ester reactive group of the compound reacts with primary amines on proteins and ligands, amine-modified oligonucleotides, and other amine-containing molecules .
Fluorescence Microscopy
6-(Fluorescein-5-carboxamido)hexanoic acid can be used in fluorescence microscopy, a technique that uses fluorescence to generate an image and to study the properties of organic or inorganic substances . Its fluorescein label can be detected with standard FITC or GFP filter sets .
Propriétés
IUPAC Name |
6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQBPACVENBWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Fluorescein-5-carboxamido)hexanoic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



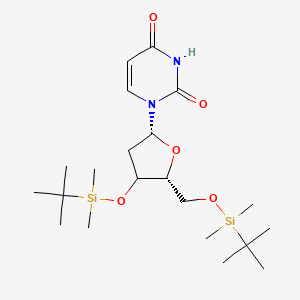
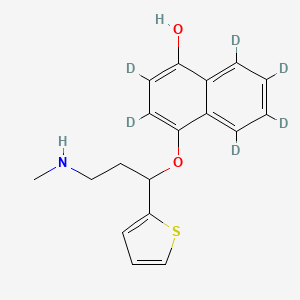
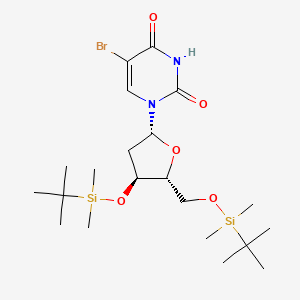

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)


![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)

